![molecular formula C11H10ClKN2O4 B12315572 Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate is a chemical compound with the molecular formula C11H10ClKN2O4. It is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate typically involves the reaction of 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as recrystallization and filtration to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate include:
- Potassium 3-carbamoyl-2-[(4-bromophenyl)formamido]propanoate
- Potassium 3-carbamoyl-2-[(4-fluorophenyl)formamido]propanoate
- Potassium 3-carbamoyl-2-[(4-methylphenyl)formamido]propanoate
Uniqueness
What sets this compound apart from similar compounds is its specific chlorophenyl group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10ClKN2O4 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
potassium;4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C11H11ClN2O4.K/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15;/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18);/q;+1/p-1 |
InChI Key |
KSYTWRCMQHNGDA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


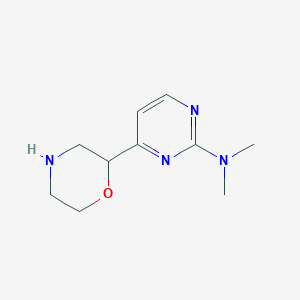
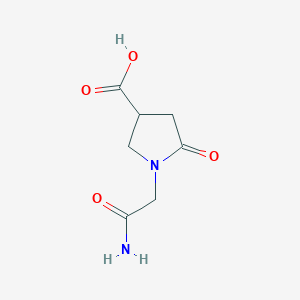
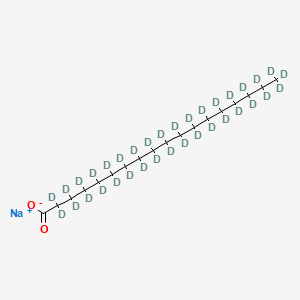

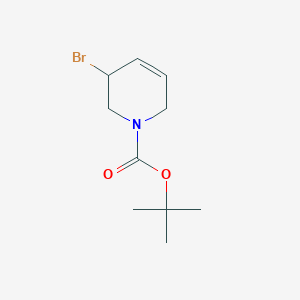

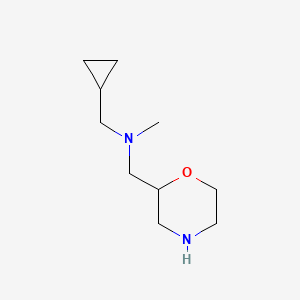
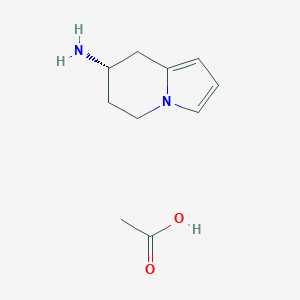
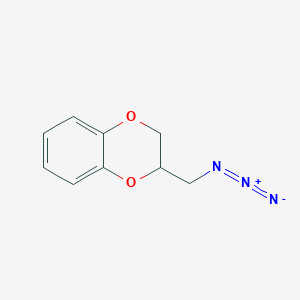
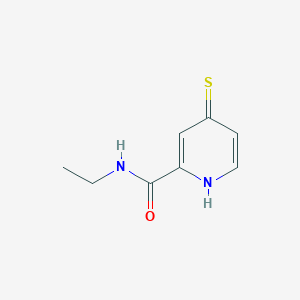
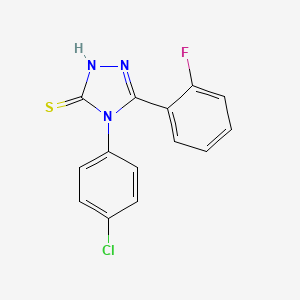
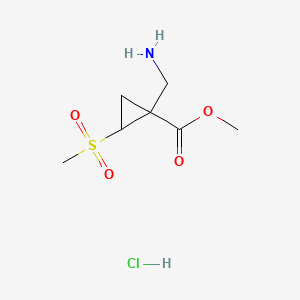
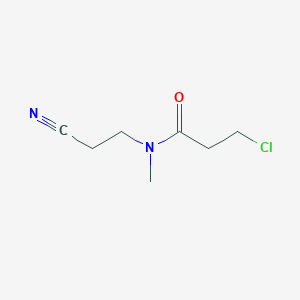
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
